molecular formula C26H21F2N3 B2493719 1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901248-24-6

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2493719
CAS No.: 901248-24-6
M. Wt: 413.472
InChI Key: AQHJKTPNVLHBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core with three distinct substituents:

  • 4-tert-butylphenyl at position 1 (bulky tert-butyl group enhances lipophilicity and metabolic stability).
  • 7,8-difluoro substituents (electron-withdrawing fluorine atoms increase electrophilicity and influence binding interactions).
  • Phenyl group at position 3 (aromatic moiety contributes to π-π stacking and hydrophobic interactions).

Properties

IUPAC Name

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-18(12-10-17)31-25-19-13-21(27)22(28)14-23(19)29-15-20(25)24(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHJKTPNVLHBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Trends :

  • Fluorine Substitution : 7,8-difluoro groups (as in the target compound and ) enhance binding to hydrophobic enzyme pockets and resist metabolic oxidation .
  • tert-butyl vs. Chlorine/Methyl : The tert-butyl group in the target compound likely improves metabolic stability and half-life compared to chlorine or methyl analogs, which are more prone to oxidative metabolism .

Pharmacological Activity Comparison

Pyrazoloquinolines exhibit activity modulated by substituent electronic and steric effects:

Compound Name Reported Activities Mechanism Insights
Target Compound Hypothesized anti-angiogenic, anticancer tert-butyl may enhance binding to kinase targets (e.g., VEGF receptors) via hydrophobic interactions.
1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Anti-inflammatory, anticancer Difluoro and methyl groups synergize to inhibit COX-2 and reduce tumor cell proliferation.
Pyrazolo[4,3-c]quinoline derivatives Anti-angiogenic (CAM assay), anticancer (MCF-7, Hela) Fused pyrazoloquinoline core critical for disrupting endothelial cell migration.
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline Antimicrobial, moderate cytotoxicity Methoxy group increases solubility but reduces potency compared to halogenated analogs.

Key Findings :

  • Anti-Angiogenic Potential: The target compound’s difluoro and tert-butyl groups may amplify anti-angiogenic effects observed in by improving target affinity and bioavailability.
  • Selectivity: Chlorine or fluorine at position 4 (e.g., ) correlates with higher selectivity for cancer cells over normal cells, whereas methoxy groups () broaden activity but lower potency.

Physicochemical Properties

Substituents critically influence solubility, logP, and reactivity:

Compound Name logP (Predicted) Solubility (mg/mL) Reactivity Notes
Target Compound ~5.2 (high) <0.1 (poor) tert-butyl and fluorine reduce solubility; stable under physiological pH.
1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 4.1 0.3 Moderate solubility due to methyl; susceptible to oxidation at methyl.
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 3.8 1.2 Methoxy improves solubility; methyl at position 8 lowers metabolic stability.
7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 4.5 <0.1 Nitro group increases reactivity (e.g., reduction to amine).

Implications for Drug Development :

  • The target compound’s high logP and low solubility suggest a need for formulation optimization (e.g., nanoemulsions) .
  • Fluorine atoms () reduce metabolic degradation, extending half-life in vivo compared to nitro or methoxy analogs.

Biological Activity

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a tert-butyl group and two fluorine atoms, positions it as a subject of interest in biological research, particularly concerning its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C21H18F2N2\text{C}_{21}\text{H}_{18}\text{F}_2\text{N}_2

This formula indicates the presence of two fluorine atoms and a complex aromatic structure that contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may influence several biochemical pathways:

  • Inhibition of Nitric Oxide Synthase (iNOS) : The compound has shown potential in inhibiting iNOS expression, which is crucial in inflammatory responses .
  • Cyclooxygenase Inhibition : It may also inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazoloquinoline derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of pyrazoloquinolines exhibit significant cytotoxicity against various cancer cell lines. IC50 values for specific derivatives were reported in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

  • Inhibition of NO Production : Research indicated that this compound significantly reduces nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a model for inflammation. The potency was comparable to established anti-inflammatory agents .
CompoundIC50 (μM)Activity
2a0.39Significant inhibition of NO production
2b0.65Moderate inhibition
2c0.80Lower inhibition than 2a

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also possess antimicrobial properties. The structure allows for interactions with bacterial membranes or enzymes critical for bacterial survival.

Case Studies

  • Study on Anti-inflammatory Activity :
    • A study evaluated the effects of various pyrazoloquinoline derivatives on LPS-induced inflammation in RAW 264.7 cells. Among them, this compound exhibited notable inhibition of NO production and reduced iNOS expression levels significantly compared to controls .
  • Anticancer Evaluation :
    • Another study assessed the cytotoxic effects on different cancer cell lines (e.g., MCF-7 and HepG2). The results indicated that higher concentrations led to increased apoptosis rates, suggesting a potential role as an anticancer agent .

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